molecular formula C23H16ClNO2 B5311333 (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one

(2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B5311333
M. Wt: 373.8 g/mol
InChI Key: BOCQFLUBLFRAHM-XMHGGMMESA-N
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Description

The compound “(2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one” is a structurally complex enone derivative featuring a benzoxazole core, substituted chlorophenyl and methylphenyl groups, and a conjugated α,β-unsaturated ketone system. Its molecular formula is C25H17ClN2O2, with a molar mass of approximately 412.87 g/mol. The Z-configuration of the double bond in the propenone moiety is critical for its stereoelectronic properties, influencing reactivity and intermolecular interactions.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems .

Properties

IUPAC Name

(Z)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClNO2/c1-15-6-10-17(11-7-15)22(26)19(14-16-8-12-18(24)13-9-16)23-25-20-4-2-3-5-21(20)27-23/h2-14H,1H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCQFLUBLFRAHM-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C(=C\C2=CC=C(C=C2)Cl)/C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of α,β-unsaturated ketones with heterocyclic and aryl substituents. Below is a comparative analysis with structurally related compounds:

Compound Molecular Formula Key Substituents Molecular Weight (g/mol) Reported Bioactivity/Applications References
(2Z)-2-(1,3-Benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one (Target) C25H17ClN2O2 4-Chlorophenyl, 4-methylphenyl, benzoxazol-2-yl 412.87 Potential enzyme inhibition (theoretical)
(2Z)-2-(1,3-Benzoxazol-2-yl)-3-(4-isopropylphenyl)-1-(4-methylphenyl)prop-2-en-1-one C26H23NO2 4-Isopropylphenyl (bulkier substituent), benzoxazol-2-yl 381.48 Not explicitly reported; structural analogue
(Z)-3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one C16H10ClF2N3O 4-Chlorophenyl, 2,4-difluorophenyl, triazol-1-yl 345.73 Antifungal/antimicrobial activity
(2Z)-1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one C17H10Cl3N3O 4-Chlorophenyl, 2,4-dichlorophenyl (enhanced halogenation), triazol-1-yl 378.64 Enhanced cytotoxicity in cancer models
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one C15H11ClO2 4-Chlorophenyl, 4-hydroxyphenyl (polar hydroxyl group) 258.70 Antioxidant and anti-inflammatory activity

Key Insights from Comparisons

Substituent Effects on Bioactivity: The benzoxazole moiety in the target compound differentiates it from triazole-containing analogues (e.g., ). Halogenation: The 4-chlorophenyl group in the target compound is less electron-withdrawing than the 2,4-dichlorophenyl group in , which may reduce oxidative stress induction (relevant in ferroptosis pathways ).

The methyl group on the 4-methylphenyl ring in the target compound provides moderate steric hindrance compared to polar substituents like hydroxyl in , which may enhance metabolic stability.

Therapeutic Potential: Triazole-containing analogues (e.g., ) exhibit pronounced antifungal and cytotoxic activity, likely due to their ability to coordinate metal ions or disrupt membrane integrity. The target compound’s benzoxazole core may favor interactions with nucleic acids or ATP-binding pockets, as seen in other benzoxazole-based kinase inhibitors .

Synthetic Accessibility: The target compound’s synthesis likely follows Claisen-Schmidt condensation (as in ), but the benzoxazole ring introduces complexity compared to simpler enones.

Data Limitations

  • No direct bioactivity data for the target compound were found in the provided evidence, necessitating extrapolation from structural analogues.
  • Comparative pharmacokinetic data (e.g., solubility, logP) are absent but critical for drug development.

Notes

  • The structural diversity of α,β-unsaturated ketones underscores their adaptability in drug design, with substituents fine-tuning bioactivity and physicochemical properties.
  • Further studies should prioritize experimental validation of the target compound’s bioactivity, leveraging techniques like X-ray crystallography (via SHELXL ) and LC/MS-based metabolic profiling .

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